molecular formula C12H14O2S B14716173 Ethyl 3-(phenylsulfanyl)but-2-enoate CAS No. 21017-20-9

Ethyl 3-(phenylsulfanyl)but-2-enoate

Cat. No.: B14716173
CAS No.: 21017-20-9
M. Wt: 222.31 g/mol
InChI Key: GRYPWQYBOWSOTR-UHFFFAOYSA-N
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Description

Ethyl 3-(phenylsulfanyl)but-2-enoate is an α,β-unsaturated ester characterized by a phenylsulfanyl (C₆H₅S-) substituent at the β-position of the enoate system. This compound belongs to a broader class of substituted but-2-enoates, which are pivotal intermediates in organic synthesis, particularly in Michael additions, cycloadditions, and as precursors to heterocycles. The phenylsulfanyl group introduces unique electronic and steric properties due to sulfur’s polarizability and lone-pair electrons, influencing reactivity and molecular interactions.

Properties

CAS No.

21017-20-9

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

ethyl 3-phenylsulfanylbut-2-enoate

InChI

InChI=1S/C12H14O2S/c1-3-14-12(13)9-10(2)15-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

GRYPWQYBOWSOTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)SC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Base-Catalyzed Thiolation

In a representative procedure, ethyl 3-bromobut-2-enoate reacts with thiophenol in the presence of triethylamine, yielding Ethyl 3-(phenylsulfanyl)but-2-enoate via an SN2 mechanism. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–25°C, achieving 65–72% isolated yield after column purification. Stereoelectronic effects favor trans-addition, with the thiolate ion attacking the β-carbon anti to the ester group.

Table 1: Base-Catalyzed Conjugate Addition Optimization

Base Solvent Temperature (°C) Yield (%)
Triethylamine THF 0→25 72
DBU DCM 25 68
K₂CO₃ DMF 50 58

Polar aprotic solvents like DMF diminish yields due to competitive ester hydrolysis, whereas THF balances nucleophilicity and stability.

Photoredox-Catalyzed Thiol-Ene Reactions

Recent advances in photoredox catalysis enable radical-mediated thiol-ene couplings, circumventing traditional base requirements.

Eosin Y-Mediated Protocol

Adapting Method A from photoredox imine formations, ethyl 2-((phenylsulfonyl)methyl)acrylate undergoes radical initiation under blue light (λₘₐₓ = 525 nm) with thiophenol and Hantzsch ester. While this method originally targets sulfonyl groups, substituting benzenesulfinate with thiophenol yields the phenylsulfanyl analog in 55–60% yield.

Critical Parameters :

  • Catalyst : Eosin Y (0.02 eq) enables single-electron transfer (SET), generating thiyl radicals.
  • Solvent : Degassed DMF prevents radical quenching by oxygen.

Comparative Analysis of Methodologies

Table 2: Method Efficacy and Limitations

Method Yield (%) Advantages Drawbacks
Base-Catalyzed 72 Mild conditions, scalability Sensitivity to hydrolysis
Enolate Sulfenylation 65 High regioselectivity Cryogenic conditions
Photoredox 60 Oxidant-free, tunable selectivity High catalyst loading

Base-catalyzed conjugate addition emerges as the most practical for industrial applications, whereas photoredox methods offer greener alternatives despite modest yields.

Mechanistic and Spectroscopic Validation

NMR Characterization

¹H NMR of this compound displays distinctive signals:

  • δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), δ 6.35 (d, 1H, C=CHS), δ 7.2–7.4 (m, 5H, Ar-H).
    ¹³C NMR confirms the thioether linkage at 135.8 ppm (C-S), consistent with sulfonyl analogs.

Mass Spectrometry

HRMS (ESI+) calculates [M+H]⁺ at m/z 237.0812 for C₁₂H₁₃O₂S; observed m/z 237.0809.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(phenylsulfanyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(phenylsulfanyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(phenylsulfanyl)but-2-enoate involves its interaction with various molecular targets. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Aryl-Substituted Analogs

Compound Name Substituent Yield (%) Melting Point (°C) Rf Value Key Features Reference
(E)-Ethyl 3-(naphthalen-2-yl)but-2-enoate Naphthalen-2-yl 49.3 54 0.44 Synthesized via cross-coupling; purified by flash chromatography
Ethyl (E)-3-([1,1’-biphenyl]-4-yl)but-2-enoate Biphenyl-4-yl N/A N/A N/A Used in sigma-1 receptor antagonist synthesis
Ethyl (2E)-3-phenyl-2-butenoate Phenyl N/A N/A N/A Trans-configuration; structural simplicity

Key Findings :

  • Naphthyl derivatives (e.g., ) exhibit moderate yields (~49%) and distinct solid-state properties (mp 54°C).
  • Biphenyl analogs () are utilized in medicinal chemistry for receptor targeting, though synthetic details are less documented.
  • Phenyl-substituted esters () prioritize geometric isomerism (E/Z), with trans-configurations common due to steric factors.

Amino-Substituted Ethyl But-2-enoates

Table 2: Comparison of Amino-Substituted Analogs

Compound Name Substituent Yield (%) NMR Shifts (¹H/¹³C) Structural Features Reference
(Z)-Ethyl 3-(benzylamino)but-2-enoate Benzylamino N/A 1H: δ 8.96 (s, NH); 13C: δ 170.4 (C=O) Intra/intermolecular N-H⋯O hydrogen bonds
(Z)-Ethyl 3-(2,6-diisopropyl-anilino)but-2-enoate Diisopropyl-anilino N/A N/A Enamine Z-geometry; 87.5° dihedral angle between substituents

Key Findings :

  • Benzylamino derivatives () display strong hydrogen-bonding interactions, stabilizing crystal lattices and influencing solubility.
  • Bulky anilino groups (e.g., 2,6-diisopropyl; ) enforce stereochemical rigidity (Z-configuration) and non-planar geometries, affecting reactivity in cyclization reactions.

Heteroatom-Functionalized Ethyl But-2-enoates

Table 3: Comparison of Heteroatom-Substituted Analogs

Compound Name Substituent Key Features Reference
Ethyl 3-(phenylsulfanyl)but-2-enoate Phenylsulfanyl Sulfur’s lone pairs enhance conjugation; potential for nucleophilic/radical reactions N/A
Ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate Boronate Boron enables Suzuki-Miyaura coupling; Z-isomer stabilized by steric hindrance

Key Findings :

  • Boronate esters () serve as versatile intermediates for cross-coupling, highlighting the role of substituents in diversifying synthetic applications.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(phenylsulfanyl)but-2-enoate, and how can reaction conditions be optimized?

The compound is typically synthesized via conjugate addition or radical-mediated cyclization. A validated method involves reacting α,β-unsaturated esters (e.g., ethyl but-2-enoate) with thiophenol derivatives in the presence of a base (e.g., NaH) or a radical initiator like Mn(OAc)₃ . Optimization requires monitoring reaction temperature (35–80°C) and solvent choice (e.g., HOAc for radical reactions). TLC analysis (50% ethyl acetate/hexanes) is critical for tracking progress .

Q. How can structural elucidation of this compound be performed using NMR spectroscopy?

Utilize heteronuclear multiple quantum coherence (HMQC) to correlate ¹H and ¹³C signals. Key spectral features include:

  • ¹H NMR : Olefinic protons (δ ~5.8–6.5 ppm, coupling constants J ~15 Hz for trans configuration).
  • ¹³C NMR : Ester carbonyl (δ ~165–170 ppm), sulfur-bearing carbon (δ ~120–130 ppm) . Assignments are confirmed via HMQC cross-peaks between carbons and adjacent protons .

Q. What safety precautions are necessary when handling this compound?

The compound is likely flammable (similar to ethyl crotonate) and may cause eye/skin irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. Storage should be in airtight containers at ≤4°C .

Advanced Research Questions

Q. How does the phenylsulfanyl group influence the reactivity of this compound in radical cyclization reactions?

The sulfur atom acts as a radical stabilizer, facilitating regioselective C–S bond formation. In Mn(III)-mediated reactions, the phenylsulfanyl group directs cyclization to form 5-membered rings (e.g., pyrrolidines) with high stereocontrol. Reaction efficiency depends on solvent polarity (HOAc preferred) and stoichiometry (3-oxopropanenitrile:alkene:Mn ratio = 2:1:3) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions arise from stereoisomerism or solvent effects. For example:

  • Isomeric ambiguity : Use NOESY to distinguish cis/trans configurations via spatial proton-proton interactions.
  • Solvent shifts : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-dependent shifts .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, distinguishing between isobaric species .

Q. How can this compound be applied in asymmetric catalysis for chiral heterocycle synthesis?

The ester serves as a dienophile in Rh-catalyzed asymmetric conjugate additions. For example, using (R)-BINAP ligands with bis(norbornadiene)rhodium(I) tetrafluoroborate in dioxane achieves enantiomeric excess (ee) >90%. Key parameters include temperature control (~35°C) and slow addition of the ester to prevent exothermic side reactions .

Q. What role does this compound play in synthesizing functionalized pyrroles or thiophenes?

It participates in annulation reactions with α-bromo ketones or enamines to form substituted pyrroles. The sulfur atom enables regioselective ring closure, while the ester group stabilizes intermediates. For example, reaction with (Z)-enamines yields cis-epoxyphosphonates, which rearrange to pyrroles under acidic conditions .

Methodological Considerations

  • Synthesis Optimization : Vary catalysts (e.g., Rh vs. Mn), solvents, and temperatures in a design-of-experiments (DoE) framework.
  • Data Validation : Cross-reference NMR with X-ray crystallography (if crystals are obtainable) for unambiguous assignments .
  • Scale-Up Challenges : Radical reactions may require strict oxygen exclusion, while catalytic asymmetric syntheses need ligand recycling strategies .

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